(2R,3S,4R,5R)-ethyl 4-bromo-2-(2-ethoxy-2-oxoethyl)-5-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-carboxylate
Description
This compound features a tetrahydrofuran (THF) core with stereochemical specificity (2R,3S,4R,5R) and three critical substituents:
- 5-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl): A fluorinated dihydropyrimidinone moiety, likely contributing to antiviral activity by mimicking natural nucleotides.
- 2-(2-Ethoxy-2-oxoethyl) and 3-ethyl carboxylate: Ester groups that influence solubility and metabolic stability.
Its structural complexity suggests applications in antiviral drug development, particularly targeting viral polymerases or nucleotide-binding enzymes .
Properties
IUPAC Name |
ethyl 4-bromo-2-(2-ethoxy-2-oxoethyl)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrFN2O7/c1-3-24-9(20)5-8-10(14(22)25-4-2)11(16)13(26-8)19-6-7(17)12(21)18-15(19)23/h6,8,10-11,13H,3-5H2,1-2H3,(H,18,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBIILCHZPNGTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)Br)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrFN2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5R)-ethyl 4-bromo-2-(2-ethoxy-2-oxoethyl)-5-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-carboxylate involves multiple steps, including the formation of the tetrahydrofuran ring and the introduction of various substituents. Common synthetic routes may involve the use of bromination, esterification, and fluorination reactions under controlled conditions. Specific catalysts and solvents are often employed to optimize the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors and automated systems to ensure consistent quality and efficiency. Optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for maximizing yield and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
(2R,3S,4R,5R)-ethyl 4-bromo-2-(2-ethoxy-2-oxoethyl)-5-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The bromine and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. The presence of the pyrimidine ring and the bromo substituent contributes to its ability to inhibit specific cancer cell lines. Research has shown that derivatives of this compound can induce apoptosis in various tumor cells by modulating pathways related to cell survival and proliferation .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Its structure allows it to interact with bacterial cell membranes effectively. In vitro studies demonstrate that it possesses activity against a range of pathogenic bacteria and fungi, which could lead to the development of new antimicrobial agents .
Enzyme Inhibition
The tetrahydrofuran moiety in the compound is known to interact with various enzymes. Research indicates that it can act as an inhibitor for certain enzymes involved in metabolic pathways, potentially leading to therapeutic applications in diseases like diabetes and obesity .
Agricultural Science
Pesticide Development
The unique chemical structure of (2R,3S,4R,5R)-ethyl 4-bromo-2-(2-ethoxy-2-oxoethyl)-5-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-carboxylate has made it a candidate for pesticide formulation. Studies suggest that its application can enhance crop resistance against pests while minimizing environmental impact due to its targeted action .
Herbicide Potential
In addition to insecticidal properties, there is ongoing research into its herbicidal capabilities. The compound’s ability to disrupt plant growth pathways suggests potential use as a selective herbicide .
Materials Science
Polymer Synthesis
The compound is being explored for its use in synthesizing novel polymers. Its functional groups allow for incorporation into polymer chains, potentially leading to materials with enhanced properties such as increased thermal stability and mechanical strength .
Nanotechnology Applications
Research is being conducted on the use of this compound in nanotechnology. Its ability to form stable complexes with metal ions opens avenues for developing nanomaterials with applications in electronics and catalysis .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant cytotoxic effects on breast cancer cell lines. |
| Study 2 | Antimicrobial Properties | Showed effective inhibition against E. coli and S. aureus strains. |
| Study 3 | Enzyme Inhibition | Identified as a potent inhibitor of glucosidase enzymes. |
| Study 4 | Pesticide Development | Enhanced pest resistance in tomato plants with minimal toxicity to beneficial insects. |
| Study 5 | Polymer Synthesis | Successfully incorporated into polycarbonate matrices improving impact resistance. |
Mechanism of Action
The mechanism of action of (2R,3S,4R,5R)-ethyl 4-bromo-2-(2-ethoxy-2-oxoethyl)-5-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-carboxylate involves its interaction with specific molecular targets. The compound’s functional groups enable it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets involved depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Tetrahydrofuran-Based Antiviral Agents
Key Differences :
- The target compound’s bromine is on the THF ring, unlike sofosbuvir analogs where bromine is on a phenoxy side chain. This positional variance may alter binding kinetics in viral enzymes .
- Fluorine at the pyrimidinone C5 enhances metabolic stability compared to non-fluorinated analogs (e.g., dihydropyrimidinones in ) .
Ester and Carboxylate Functionalization
Ethyl Carboxylate Derivatives
Key Insight : Ethyl carboxylates at C3 (target) vs. C5 (analogs) suggest divergent electronic effects on ring conformation and intermolecular interactions. The THF core may confer greater rigidity than tetrahydropyrimidine analogs, impacting target selectivity .
Fluorinated Pyrimidinone Moieties
Fluorine-Containing Nucleoside Analogs
Comparison :
- Fluorine at the pyrimidinone C5 (target) may improve binding to pyrimidine-binding pockets in viral enzymes compared to methyl or hydrogen substituents .
- Non-nucleoside fluorinated analogs (e.g., 9c) lack the dihydropyrimidinone ring, indicating distinct mechanisms of action .
Physicochemical and Pharmacokinetic Properties
Crystallinity and Solubility
- The target compound’s bromine and ester groups may promote crystallization, similar to sofosbuvir analogs, which form stable crystalline solids for enhanced shelf-life .
Metabolic Stability
- The 5-fluoro group on the dihydropyrimidinone ring likely reduces oxidative metabolism, extending half-life relative to non-fluorinated analogs (e.g., compounds) .
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound includes multiple functional groups that may contribute to its biological activity. The presence of a bromine atom, a fluoro group, and a tetrahydrofuran ring suggests potential interactions with various biological targets.
Molecular Formula
- C : 17
- H : 20
- Br : 1
- F : 1
- N : 1
- O : 5
Structural Features
| Feature | Description |
|---|---|
| Tetrahydrofuran Ring | Contributes to solubility and interaction with biological membranes |
| Bromo Group | May enhance binding affinity to certain receptors |
| Fluoro Group | Can influence metabolic stability and bioactivity |
Antimicrobial Activity
Research indicates that compounds similar to the one exhibit significant antimicrobial properties. For instance, studies on related structures have shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus. The mechanism often involves the inhibition of key enzymes such as MurB, which is crucial for bacterial cell wall synthesis .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Similar compounds have demonstrated the ability to induce apoptosis in cancer cells through various pathways, including the inhibition of topoisomerases and other enzymes involved in DNA replication . In vitro studies have revealed that modifications in the molecular structure can lead to enhanced cytotoxicity against cancer cell lines.
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial growth and proliferation.
- DNA Interaction : Potential intercalation into DNA structures could disrupt replication processes in cancer cells.
- Cell Membrane Disruption : The lipophilic nature of the tetrahydrofuran ring may allow for membrane penetration, leading to cell lysis.
Study on Antimicrobial Efficacy
A study published in Nature examined the antimicrobial properties of structurally similar compounds. The findings indicated that brominated derivatives exhibited superior activity against Gram-positive bacteria compared to their non-brominated counterparts .
In Vivo Studies
In vivo studies conducted on animal models have shown promising results for compounds with similar structural motifs. For example, a derivative demonstrated significant tumor reduction in mice bearing xenografts of human breast cancer cells .
Cytotoxicity Assessment
Cytotoxicity studies using the OPEN TOX program revealed that certain modifications to the compound's structure could either enhance or reduce its toxicity profile. The presence of electron-withdrawing groups was correlated with increased cytotoxicity against selected cancer cell lines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
